4-(4-Methoxyphenyl)piperazine-1-carboximidamide
CAS No.: 77723-17-2
Cat. No.: VC8136454
Molecular Formula: C12H18N4O
Molecular Weight: 234.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77723-17-2 |
|---|---|
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)piperazine-1-carboximidamide |
| Standard InChI | InChI=1S/C12H18N4O/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14) |
| Standard InChI Key | FIFLVAAKXGHCLX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a carboximidamide group () and at the 4-position with a 4-methoxyphenyl moiety (). The molecular formula is , with a molecular weight of 234.3 g/mol . Key structural identifiers include:
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IUPAC Name: 4-(4-methoxyphenyl)piperazine-1-carboximidamide
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SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 234.3 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Likely polar organic solvents | – |
| Stability | Stable under standard conditions |
The carboximidamide group enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step approach:
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Formation of Piperazine Intermediate: 4-Methoxyphenylpiperazine is prepared through nucleophilic substitution of 4-methoxyphenylamine with bis(2-chloroethyl)amine.
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Carboximidamide Introduction: Reacting the intermediate with cyanamide () under basic conditions yields the target compound .
Representative Reaction:
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 5 minutes at 150°C) .
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Catalysis: Potassium hydroxide (KOH) improves yields up to 78% .
Biological Activity and Mechanisms
| Compound | Cell Line (IC₅₀) | Activity vs. Gefitinib | Source |
|---|---|---|---|
| CH05 (Derivative) | A549: 0.44 µM; H460: 3.07 µM | 2.0–8.4× more potent |
Mechanistically, these compounds inhibit tyrosine kinases or induce apoptosis via mitochondrial pathways .
Antimicrobial Properties
Piperazine derivatives disrupt microbial cell membranes by interacting with phospholipid bilayers. For example:
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4-Chlorophenyl analog: Shows MIC values of 8 µg/mL against Staphylococcus aureus.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for modifying:
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Aromatic Substitutents: Replacing methoxy with halogens (e.g., Cl, F) enhances cytotoxicity .
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Side Chains: Adding pyrimidinyl groups (e.g., ) improves pharmacokinetics .
Pharmacokinetic Studies
| Parameter | Value (Predicted) | Method |
|---|---|---|
| LogP | 1.8 | ChemAxon |
| Plasma Protein Binding | 89% | SwissADME |
These properties suggest moderate bioavailability and CNS penetration potential .
Related Compounds and Structure-Activity Relationships
Structural Analogs
| Compound | Key Modification | Activity Highlight |
|---|---|---|
| 4-(4-Chlorophenyl)piperazine-1-carboximidamide | Cl instead of OCH₃ | Enhanced antimicrobial |
| 4-(2-Methoxyphenyl)piperazine-1-carboximidamide | OCH₃ at ortho position | Reduced antitumor efficacy |
Derivative Design
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